molecular formula C9H16ClNOS B2680091 (2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride CAS No. 1050214-11-3

(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride

Cat. No.: B2680091
CAS No.: 1050214-11-3
M. Wt: 221.74
InChI Key: PZPWVIQZODHCCS-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride (CAS: 1050214-11-3) is a tertiary amine hydrochloride salt featuring a 2-methoxyethyl group and a (5-methyl-2-thienyl)methyl substituent.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS.ClH/c1-8-3-4-9(12-8)7-10-5-6-11-2;/h3-4,10H,5-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPWVIQZODHCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCCOC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride typically involves the reaction of 2-methoxyethanol with 5-methyl-2-thiophenemethanol. The process can be summarized as follows:

    Formation of the Intermediate: 2-methoxyethanol reacts with 5-methyl-2-thiophenemethanol under controlled conditions to form an intermediate compound.

    Amination: The intermediate undergoes amination to form the desired amine.

    Hydrochloride Formation: The final step involves the reaction of the amine with hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach can enhance the yield and purity of the final product while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which (2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is part of a broader class of substituted thienylmethylamine hydrochlorides. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Differences
(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride (Target) 5-methylthiophene, 2-methoxyethyl C₉H₁₆ClNOS 221.74 Reference compound
(5-Bromothiophen-2-yl)methylamine hydrochloride 5-bromothiophene C₈H₁₃BrClNOS 294.68 Bromine substitution increases molecular weight and introduces electron-withdrawing effects, potentially altering reactivity and binding affinity .
(2-Methoxyethyl)[(3-methylthiophen-2-yl)methyl]amine hydrochloride 3-methylthiophene C₉H₁₆ClNOS 221.74 Isomeric variation (3-methyl vs. 5-methyl thiophene) may influence steric interactions and regioselectivity in target binding .
(5-Methyl-2-thienyl)methylamine hydrochloride 4-pyridinylmethyl C₁₂H₁₅ClN₂S 258.78 Replacement of methoxyethyl with pyridinylmethyl introduces basicity and π-π stacking potential .

Pharmacological and Physicochemical Properties

  • Solubility and Stability : The hydrochloride salt form improves aqueous solubility compared to free bases, a feature shared across analogs (e.g., ).
  • Electronic Effects : The 5-methyl group on the thiophene ring (target compound) provides electron-donating effects, stabilizing the aromatic system and enhancing lipophilicity. In contrast, bromine (electron-withdrawing) in the 5-bromo analog () may reduce electron density, affecting interactions with hydrophobic binding pockets.
  • Comparatively, pyridinylmethyl analogs () may exhibit divergent activity due to altered hydrogen-bonding or charge interactions.

Biological Activity

(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a methoxyethyl group and a thiophene ring, which contribute to its unique chemical properties. The synthesis typically involves the reaction of 2-methylthiophene with methoxyethylamine, often in the presence of catalysts to enhance yield and purity. Advanced industrial techniques may include continuous flow reactors to optimize production efficiency.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The compound's methoxy group and thiophene ring facilitate binding to specific receptors and enzymes, modulating their activity. This interaction can lead to alterations in biological pathways, potentially affecting processes such as inflammation and cell signaling.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.

In Vitro Studies

  • Cell Line Studies : In studies using macrophage cell lines, this compound demonstrated significant reductions in tumor necrosis factor-alpha (TNF-α) levels upon stimulation with lipopolysaccharides (LPS). This suggests a potential role in modulating immune responses .
  • Neuroprotection : Research involving neuronal cell cultures indicated that treatment with the compound resulted in decreased apoptosis rates in response to oxidative stressors, hinting at its neuroprotective capabilities.

In Vivo Studies

  • Animal Models : In murine models of induced colitis, administration of the compound resulted in reduced inflammatory markers and improved histological scores compared to control groups. This supports its potential therapeutic application in inflammatory bowel diseases .
  • Metabolic Studies : Investigations into metabolic effects revealed that the compound may influence lipid metabolism pathways, suggesting applications in obesity-related conditions .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Acetyl-5-methylthiopheneThiophene ringAntioxidant properties
2-Methoxy-5-(N-phthalimidinyl)benzenesulfonyl chlorideMethoxy groupAnti-inflammatory effects

The distinct combination of the methoxy group and thiophene ring in this compound contributes to its unique biological profile, differentiating it from other compounds.

Q & A

Q. What are the standard synthetic routes for preparing (2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving alkylation, amination, and salt formation. A typical procedure involves dissolving intermediates (e.g., substituted benzaldehyde derivatives) in solvents like 2-butanone, followed by acid-catalyzed cyclization or condensation under nitrogen. For example, pyridine hydrochloride is added to initiate crystallization, and the product is purified via filtration . Key steps include:
  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) for intermediates .
  • Acid treatment : Hydrochloric acid is added to form the hydrochloride salt, improving stability .
  • Purification : Crystallization using heptane or freeze-drying .

Q. How is the compound characterized analytically?

  • Methodological Answer : Analytical characterization includes:
  • LCMS : Monitors molecular ion peaks (e.g., m/z 618 [M+H]⁺ for related compounds) .
  • HPLC : Retention times (e.g., 1.16 minutes under SMD-TFA05 conditions) confirm purity .
  • NMR : Structural confirmation via proton and carbon shifts for methoxyethyl and thienyl groups.

Table 1 : Representative Analytical Data from Patent Examples

ParameterValue/DescriptionSource
LCMS (m/z)618 [M+H]⁺
HPLC Retention Time1.16 minutes (SMD-TFA05)
Purity>95% (via crystallization)

Q. Why is the hydrochloride salt form preferred over the free base in research?

  • Methodological Answer : Hydrochloride salts enhance stability and shelf-life by protecting reactive amine groups. The free base can degrade under ambient conditions, whereas the salt form remains latent until reconstituted . This is critical for reproducibility in biological assays or long-term storage.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields during scale-up synthesis?

  • Methodological Answer : Yield discrepancies often arise from solvent polarity, reaction time, or temperature. For example:
  • Extended Stirring : A 4-day stirring period improved crystallization in one protocol vs. 1 hour in another .
  • Solvent Ratios : Heptane:2-butanone (1:1) enhanced crystal formation compared to pure 2-butanone .
  • Acid Equivalents : Excess pyridine hydrochloride (1.1 eq.) increased yield by 15% in scaled reactions .

Q. What mechanistic insights explain the reactivity of the methoxyethyl-thienyl moiety in this compound?

  • Methodological Answer : The methoxyethyl group acts as an electron-donating substituent, stabilizing intermediates during nucleophilic substitution. The thienyl group’s aromaticity facilitates π-π interactions in crystallization. Computational studies (e.g., DFT) can model charge distribution, while kinetic experiments (e.g., varying pH or temperature) reveal rate-limiting steps. For example, acid catalysis accelerates imine formation in related compounds .

Q. How can reaction conditions be optimized to minimize byproducts in the final step?

  • Methodological Answer :
  • Temperature Control : Maintaining 25°C prevents thermal degradation of sensitive intermediates .
  • Inert Atmosphere : Nitrogen purging reduces oxidation of the thienyl group .
  • Catalyst Screening : Pyridine hydrochloride outperforms other acids (e.g., HCl gas) in reducing side reactions .

Data Contradiction Analysis

Q. Why do different protocols report varying purity levels post-crystallization?

  • Methodological Answer : Purity differences (e.g., 95% vs. >99%) stem from:
  • Solvent Purity : Technical-grade vs. HPLC-grade solvents introduce impurities.
  • Crystallization Time : Longer equilibration (4 days vs. 1 hour) improves crystal lattice formation .
  • Salt Formation : Incomplete protonation of the amine group reduces crystallinity. Titration with HCl ensures stoichiometric salt formation .

Experimental Design Recommendations

Q. What in vitro assays are suitable for studying this compound’s biological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) using tritiated ligands.
  • Cellular Uptake Studies : Fluorescent tagging (e.g., dansyl chloride) to monitor permeability in cell lines .
  • Stability Testing : HPLC monitoring of degradation products in simulated physiological buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.